6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- involves the reaction of 1,2-benzenediol with nitrosyl hydrazine to form 2,1,3-benzoxadiazole . This intermediate is then reacted with ethyl chloroacetate to produce the final compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of fluorescent dyes.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacture of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a fluorescent probe, allowing researchers to study various biological and chemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,1,3-benzoxadiazol-5-yl)ethanone
- 1-(2,1,3-benzoxadiazol-4-yl)ethanone
- 1-(2,1,3-benzoxadiazol-6-yl)ethanone
Comparison: Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity, making it particularly useful in certain applications .
Properties
CAS No. |
66194-29-4 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)ethanone |
InChI |
InChI=1S/C8H6N2O3/c1-5(11)6-2-3-7-8(4-6)10(12)13-9-7/h2-4H,1H3 |
InChI Key |
WHBBNLSPJOZZPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=[N+](ON=C2C=C1)[O-] |
Origin of Product |
United States |
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